3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H13ClN2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 3-position, a chloro group at the 4-position, and a methoxyethyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzenesulfonamide and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Purification: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like potassium permanganate in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution Reactions: Formation of 3-amino-4-hydroxy-N-(2-methoxyethyl)-benzenesulfonamide or 3-amino-4-alkylamino-N-(2-methoxyethyl)-benzenesulfonamide.
Oxidation Reactions: Formation of 3-nitro-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide or 3-nitroso-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide.
Reduction Reactions: Formation of 3-amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide derivatives with reduced functional groups.
Scientific Research Applications
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It may act as a lead compound for designing new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
3-Amino-4-chloro-N-(2-ethyl)-benzenesulfonamide: Similar structure with an ethyl group instead of a methoxyethyl group.
3-Amino-4-chloro-N-(2-methoxypropyl)-benzenesulfonamide: Similar structure with a methoxypropyl group instead of a methoxyethyl group.
Uniqueness
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-15-5-4-12-16(13,14)7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSCIAMEWCLNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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